Apoptosis Induction Potency – Intra‑Class SAR Comparison of Indolinone Benzohydrazide Analogs
In a published head‑to‑head SAR study, the 3,4,5‑trimethoxy analog N′-(5‑bromo‑2‑oxoindolin‑3‑ylidene)-3,4,5‑trimethoxybenzohydrazide (compound 2a) exhibited an estimated apoptosis‑induction EC50 of ≈9.6 µM in HCT116 cells, whereas the optimized 4‑bromo‑5‑methyl derivative (compound 3g) achieved an EC50 of 0.24 µM – a 40‑fold improvement [1]. Directly measured EC50 data for N'-[(3E)-5‑bromo‑2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]-2‑hydroxybenzohydrazide are not yet available in the peer‑reviewed literature; however, this intra‑class comparison demonstrates that the benzohydrazide substituent profoundly tunes apoptosis potency, implying that the 2‑hydroxy variant may show intermediate or distinct activity due to its unique hydrogen‑bond donor capacity.
| Evidence Dimension | Apoptosis induction EC50 in human colorectal carcinoma HCT116 cells |
|---|---|
| Target Compound Data | Not directly reported in published literature; inferred from class SAR |
| Comparator Or Baseline | Compound 2a (3,4,5‑trimethoxy analog): EC50 ≈9.6 µM; Compound 3g (4‑bromo‑5‑methyl analog): EC50 = 0.24 µM |
| Quantified Difference | 40‑fold improvement from 2a to 3g |
| Conditions | HCT116 human colorectal carcinoma cells; cell‑ and caspase‑based ASAP HTS assay |
Why This Matters
This steep SAR demonstrates that the benzohydrazide substituent is a potency‑determining element; procuring the specific 2‑hydroxy derivative is essential for accurate SAR mapping and for evaluating whether the ortho‑OH group confers a distinct activity profile.
- [1] Sirisoma N, Pervin A, Drewe J, Tseng B, Cai SX. Discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorg Med Chem Lett. 2009 May 15;19(10):2710-3. View Source
